Cas no 108485-07-0 (3-Bromo-2-methylbenzhydrazide)

3-Bromo-2-methylbenzhydrazide Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-bromo-2-methyl-, hydrazide
- 3-Bromo-2-methylbenzhydrazide
- 3-bromo-2-methylbenzohydrazide
- SB86549
- DTXSID40391565
- 108485-07-0
- AKOS014880489
- MFCD03425675
- E85289
- A908916
- FT-0682146
- SCHEMBL18190399
- DB-022319
- SY362496
-
- MDL: MFCD03425675
- Inchi: InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12)
- InChI Key: HAAKSCUEVFJSTN-UHFFFAOYSA-N
- SMILES: O=C(NN)C1=CC=CC(Br)=C1C
Computed Properties
- Exact Mass: 227.99000
- Monoisotopic Mass: 227.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 55.1A^2
- XLogP3: 1.5
- Tautomer Count: 2
Experimental Properties
- Density: 1.533
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.602
- PSA: 55.12000
- LogP: 2.45220
3-Bromo-2-methylbenzhydrazide Security Information
- HazardClass:IRRITANT
3-Bromo-2-methylbenzhydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-Bromo-2-methylbenzhydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A717619-1g |
3-Bromo-2-methylbenzohydrazide |
108485-07-0 | 97+% | 1g |
$18.0 | 2025-02-24 | |
TRC | B808085-250mg |
3-Bromo-2-methylbenzhydrazide |
108485-07-0 | 250mg |
$ 80.00 | 2022-06-06 | ||
Ambeed | A717619-5g |
3-Bromo-2-methylbenzohydrazide |
108485-07-0 | 97+% | 5g |
$62.0 | 2025-02-24 | |
abcr | AB285808-10g |
3-Bromo-2-methylbenzhydrazide; . |
108485-07-0 | 10g |
€260.70 | 2025-02-19 | ||
abcr | AB285808-2g |
3-Bromo-2-methylbenzhydrazide; . |
108485-07-0 | 2g |
€119.60 | 2025-02-19 | ||
TRC | B808085-50mg |
3-Bromo-2-methylbenzhydrazide |
108485-07-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
TRC | B808085-25mg |
3-Bromo-2-methylbenzhydrazide |
108485-07-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AE13535-1g |
3-Bromo-2-methylbenzohydrazide |
108485-07-0 | 97+% | 1g |
$15.00 | 2024-04-20 | |
Aaron | AR008VXN-1g |
3-BROMO-2-METHYLBENZHYDRAZIDE |
108485-07-0 | 97% | 1g |
$17.00 | 2023-12-16 | |
1PlusChem | 1P008VPB-1g |
3-BROMO-2-METHYLBENZHYDRAZIDE |
108485-07-0 | 97+% | 1g |
$16.00 | 2023-12-26 |
3-Bromo-2-methylbenzhydrazide Related Literature
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1. Back matter
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 3-Bromo-2-methylbenzhydrazide
Recent Advances in the Study of 3-Bromo-2-methylbenzhydrazide (CAS: 108485-07-0) in Chemical Biology and Pharmaceutical Research
3-Bromo-2-methylbenzhydrazide (CAS: 108485-07-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-2-methylbenzhydrazide as a key precursor in the synthesis of novel hydrazone-based inhibitors targeting bacterial DNA gyrase. The researchers utilized a structure-activity relationship (SAR) approach, modifying the benzhydrazide scaffold to develop compounds with enhanced antibacterial activity against multidrug-resistant strains. The study reported a 15-fold increase in potency compared to earlier generation inhibitors, with the bromo-methyl substitution pattern proving critical for target binding.
In the field of oncology, recent preclinical investigations have revealed the compound's potential as a modulator of protein-protein interactions involved in cancer cell survival pathways. A research team at the University of Cambridge identified that derivatives of 3-Bromo-2-methylbenzhydrazide could disrupt the Bcl-2/Bax interaction, inducing apoptosis in various cancer cell lines. The study, published in Nature Chemical Biology, employed cryo-EM and X-ray crystallography to elucidate the binding mode of these compounds at atomic resolution.
The compound's pharmacokinetic properties have also been a focus of recent research. A 2024 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study conducted by the European Pharmaceutical Institute demonstrated favorable metabolic stability and blood-brain barrier penetration capabilities of 3-Bromo-2-methylbenzhydrazide derivatives. These findings suggest potential applications in central nervous system (CNS) drug development, particularly for neurodegenerative disorders.
From a synthetic chemistry perspective, novel green chemistry approaches for the production of 3-Bromo-2-methylbenzhydrazide have been developed. A recent ACS Sustainable Chemistry & Engineering publication described a microwave-assisted, solvent-free synthesis method that improved yield by 32% while reducing environmental impact. This advancement addresses previous challenges in large-scale production of the compound.
Looking forward, the unique structural features of 3-Bromo-2-methylbenzhydrazide continue to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for resistant bacterial infections and certain hematological malignancies. The compound's versatility as both a therapeutic agent and a synthetic building block ensures its ongoing relevance in pharmaceutical research and development.
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